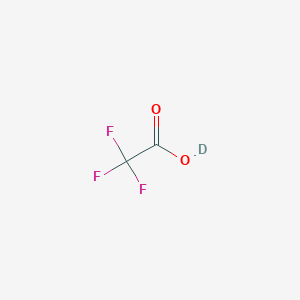
Trifluoroacetic acid-d
Cat. No. B043077
Key on ui cas rn:
599-00-8
M. Wt: 114.02 g/mol
InChI Key: DTQVDTLACAAQTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07745484B2
Procedure details


A mixture of (4S)-6-bromo-2-methyl-2-(trifluoromethyl)chroman-4-amine (179 mg, 577 μmol) and tert-butyl (S)-1-((S)-oxiran-2-yl)-2-phenylethylcarbamate (198 mg, 750 μmol) in ethanol was heated at reflux for 16 h. At this point, there was still the starting amine left. An additional 1.3 eq of epoxide was added to the reaction, and continued to reflux for 6 h. The resulted mixture was concentrated and purified on Shimadzu HPLC to afford the title compound as a TFA salt. MS m/z: 573, 575.
Name
(4S)-6-bromo-2-methyl-2-(trifluoromethyl)chroman-4-amine
Quantity
179 mg
Type
reactant
Reaction Step One

Quantity
198 mg
Type
reactant
Reaction Step One


[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

[Compound]
Name
epoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Name

Name
Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[O:8][C:7]([CH3:16])([C:12]([F:15])([F:14])[F:13])[CH2:6][C@@H:5]2[NH2:17].[O:18]1[CH2:20][C@@H:19]1[C@@H:21]([NH:29][C:30](=[O:36])[O:31][C:32]([CH3:35])([CH3:34])[CH3:33])[CH2:22][C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1>C(O)C>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[O:8][C:7]([CH3:16])([C:12]([F:14])([F:13])[F:15])[CH2:6][C@@H:5]2[NH:17][CH2:20][C@@H:19]([OH:18])[C@@H:21]([NH:29][C:30](=[O:36])[O:31][C:32]([CH3:34])([CH3:33])[CH3:35])[CH2:22][C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1.[C:7]([OH:18])([C:12]([F:15])([F:14])[F:13])=[O:8]
|
Inputs


Step One
|
Name
|
(4S)-6-bromo-2-methyl-2-(trifluoromethyl)chroman-4-amine
|
|
Quantity
|
179 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C2[C@H](CC(OC2=CC1)(C(F)(F)F)C)N
|
|
Name
|
|
|
Quantity
|
198 mg
|
|
Type
|
reactant
|
|
Smiles
|
O1[C@H](C1)[C@H](CC1=CC=CC=C1)NC(OC(C)(C)C)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Two
[Compound]
|
Name
|
amine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
[Compound]
|
Name
|
epoxide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 16 h
|
|
Duration
|
16 h
|
WAIT
|
Type
|
WAIT
|
|
Details
|
left
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 6 h
|
|
Duration
|
6 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The resulted mixture was concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified on Shimadzu HPLC
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=C2[C@H](CC(OC2=CC1)(C(F)(F)F)C)NC[C@H]([C@H](CC1=CC=CC=C1)NC(OC(C)(C)C)=O)O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US07745484B2
Procedure details


A mixture of (4S)-6-bromo-2-methyl-2-(trifluoromethyl)chroman-4-amine (179 mg, 577 μmol) and tert-butyl (S)-1-((S)-oxiran-2-yl)-2-phenylethylcarbamate (198 mg, 750 μmol) in ethanol was heated at reflux for 16 h. At this point, there was still the starting amine left. An additional 1.3 eq of epoxide was added to the reaction, and continued to reflux for 6 h. The resulted mixture was concentrated and purified on Shimadzu HPLC to afford the title compound as a TFA salt. MS m/z: 573, 575.
Name
(4S)-6-bromo-2-methyl-2-(trifluoromethyl)chroman-4-amine
Quantity
179 mg
Type
reactant
Reaction Step One

Quantity
198 mg
Type
reactant
Reaction Step One


[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

[Compound]
Name
epoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Name

Name
Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[O:8][C:7]([CH3:16])([C:12]([F:15])([F:14])[F:13])[CH2:6][C@@H:5]2[NH2:17].[O:18]1[CH2:20][C@@H:19]1[C@@H:21]([NH:29][C:30](=[O:36])[O:31][C:32]([CH3:35])([CH3:34])[CH3:33])[CH2:22][C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1>C(O)C>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[O:8][C:7]([CH3:16])([C:12]([F:14])([F:13])[F:15])[CH2:6][C@@H:5]2[NH:17][CH2:20][C@@H:19]([OH:18])[C@@H:21]([NH:29][C:30](=[O:36])[O:31][C:32]([CH3:34])([CH3:33])[CH3:35])[CH2:22][C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1.[C:7]([OH:18])([C:12]([F:15])([F:14])[F:13])=[O:8]
|
Inputs


Step One
|
Name
|
(4S)-6-bromo-2-methyl-2-(trifluoromethyl)chroman-4-amine
|
|
Quantity
|
179 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C2[C@H](CC(OC2=CC1)(C(F)(F)F)C)N
|
|
Name
|
|
|
Quantity
|
198 mg
|
|
Type
|
reactant
|
|
Smiles
|
O1[C@H](C1)[C@H](CC1=CC=CC=C1)NC(OC(C)(C)C)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Two
[Compound]
|
Name
|
amine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
[Compound]
|
Name
|
epoxide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 16 h
|
|
Duration
|
16 h
|
WAIT
|
Type
|
WAIT
|
|
Details
|
left
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 6 h
|
|
Duration
|
6 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The resulted mixture was concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified on Shimadzu HPLC
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=C2[C@H](CC(OC2=CC1)(C(F)(F)F)C)NC[C@H]([C@H](CC1=CC=CC=C1)NC(OC(C)(C)C)=O)O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
